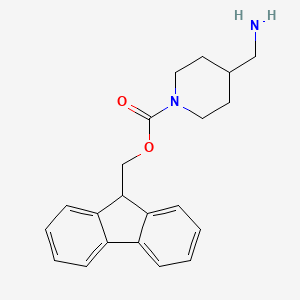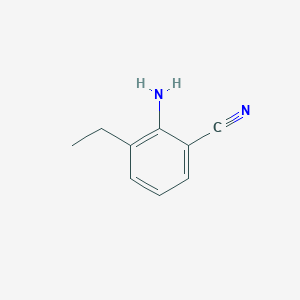
4-Chloro-5-iodo-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-iodo-2-nitropyridine is an organic compound with the molecular formula C5H2ClIN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and nitro functional groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodo-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 4-chloro-5-iodopyridine under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups replacing chlorine or iodine.
Reduction: The primary product is 4-Chloro-5-iodo-2-aminopyridine.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-5-iodo-2-nitropyridine finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Chloro-5-iodo-2-nitropyridine exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
4-Chloro-2-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-nitropyridine:
2-Chloro-5-iodopyridine: Lacks the nitro group, significantly altering its chemical properties and reactivity.
Uniqueness: 4-Chloro-5-iodo-2-nitropyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group, providing a versatile platform for various chemical transformations. This combination of functional groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C5H2ClIN2O2 |
|---|---|
Peso molecular |
284.44 g/mol |
Nombre IUPAC |
4-chloro-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
Clave InChI |
FPXOJGKPRAODPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1[N+](=O)[O-])I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


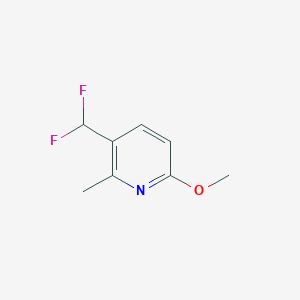
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
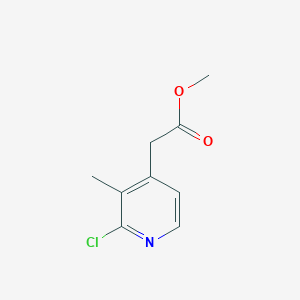
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
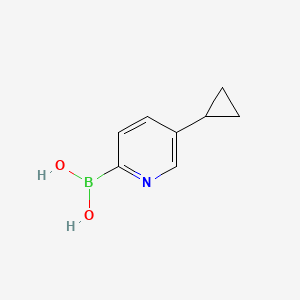
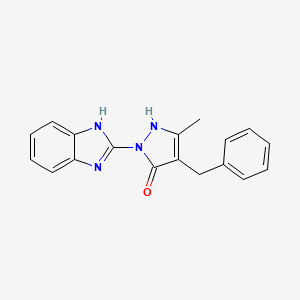
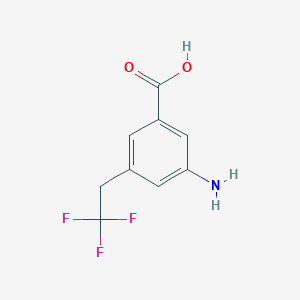
![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)



